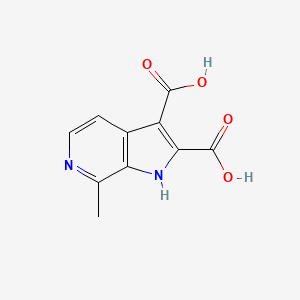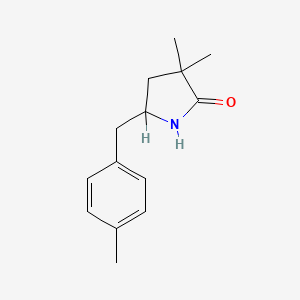
2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-2-methyl-N-(2-pyridinyl)-4-(2-pyridinylamino)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-2-methyl-N-(2-pyridinyl)-4-(2-pyridinylamino)-, 1,1-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique thieno-thiazine core structure, which is often associated with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-2-methyl-N-(2-pyridinyl)-4-(2-pyridinylamino)-, 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thieno-Thiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Chlorination: Introduction of the chlorine atom at the 6-position using chlorinating agents.
Amidation: Formation of the carboxamide group through reaction with amines.
Pyridinyl Substitution: Introduction of pyridinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit bioactivity, making it a candidate for drug discovery and development. It can be studied for its potential effects on various biological pathways.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be investigated for its efficacy in treating specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-2-methyl-N-(2-pyridinyl)-4-(2-pyridinylamino)-, 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Thieno(2,3-e)-1,2-thiazine Derivatives: Compounds with similar core structures but different substituents.
Pyridinyl-Substituted Thiazines: Compounds with pyridinyl groups attached to thiazine rings.
Uniqueness
The uniqueness of 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-2-methyl-N-(2-pyridinyl)-4-(2-pyridinylamino)-, 1,1-dioxide lies in its specific combination of functional groups and structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
123253-00-9 |
|---|---|
Molekularformel |
C18H14ClN5O3S2 |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
6-chloro-2-methyl-1,1-dioxo-N-pyridin-2-yl-4-(pyridin-2-ylamino)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C18H14ClN5O3S2/c1-24-16(18(25)23-14-7-3-5-9-21-14)15(22-13-6-2-4-8-20-13)17-11(29(24,26)27)10-12(19)28-17/h2-10H,1H3,(H,20,22)(H,21,23,25) |
InChI-Schlüssel |
WMANCVNHWLMOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)NC3=CC=CC=N3)C(=O)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















